molecular formula C12H17N3O B6667394 N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide

Cat. No.: B6667394
M. Wt: 219.28 g/mol
InChI Key: NCLZYQFHFRUIHH-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a cyclopentanecarboxamide moiety attached to the 2-position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-7-9(2)14-12(13-8)15-11(16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLZYQFHFRUIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with cyclopentanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and automated systems for precise control of reaction parameters. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace existing functional groups. Common reagents for these reactions include halides, alkoxides, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used as an intermediate in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(4,6-dimethylpyrimidin-2-yl)benzamide: This compound has a benzamide moiety instead of a cyclopentanecarboxamide group. It may exhibit different chemical and biological properties due to the presence of the aromatic benzene ring.

    N-(4,6-dimethylpyrimidin-2-yl)acetamide: This compound has an acetamide group instead of a cyclopentanecarboxamide group. The smaller acetamide moiety may result in different reactivity and biological activity.

    N-(4,6-dimethylpyrimidin-2-yl)propionamide: This compound has a propionamide group instead of a cyclopentanecarboxamide group. The longer propionamide chain may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

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